GSK126 - 1346574-57-9

GSK126

Catalog Number: EVT-269761
CAS Number: 1346574-57-9
Molecular Formula: C31H38N6O2
Molecular Weight: 526.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK126 is a synthetic, small-molecule compound that acts as a highly selective and potent inhibitor of EZH2 methyltransferase activity [, ]. It is classified as an epigenetic modulator, specifically an inhibitor of histone methyltransferases [, ]. GSK126 plays a crucial role in scientific research as a tool to investigate the biological functions of EZH2 and its involvement in various cellular processes, particularly those related to gene regulation, cell proliferation, differentiation, and disease development [, , ].

Future Directions
  • Optimizing Drug Delivery: Addressing its poor oral bioavailability [] through the development of novel drug delivery systems or formulations to enhance its therapeutic efficacy.
  • Developing Combination Therapies: Further investigation into synergistic combinations with other anti-cancer agents or immunotherapies to enhance treatment efficacy and overcome drug resistance [, ].
  • Exploring Non-Cancer Applications: Investigating the potential of GSK126 in other diseases where EZH2 dysregulation plays a role, such as endometriosis [] and cardiovascular diseases [, ].

S-adenosyl-methionine (SAM)

Relevance: GSK126 is a potent, selective, SAM-competitive inhibitor of EZH2. [] This implies that GSK126 binds to the active site of EZH2 where SAM would normally bind, effectively blocking the enzyme's ability to utilize SAM for methylation. [] Both GSK126 and SAM target the same catalytic domain of EZH2, showcasing a direct competitive relationship in modulating the enzyme's activity.

EPZ005687

Compound Description: EPZ005687 is an S-adenosyl-methionine (SAM) competitive, selective inhibitor of EZH2 methyltransferase activity. []

EPZ-6438

Compound Description: EPZ-6438 is another selective, S-adenosyl-methionine-competitive inhibitor of EZH2 methyltransferase. []

UNC1999

GSK343

Bortezomib

Compound Description: Bortezomib (marketed as Velcade) is a proteasome inhibitor used in the treatment of multiple myeloma. []

Relevance: Several studies have investigated the synergistic effects of combining GSK126 with bortezomib for the treatment of multiple myeloma. [, ] Results indicate that the combination therapy enhances apoptosis in myeloma cells, including stem cell-like cells, more effectively than either agent alone. [, ] This synergistic interaction highlights the potential of combining epigenetic therapy (GSK126) with existing chemotherapy regimens (bortezomib) for enhanced treatment efficacy in multiple myeloma.

Suberanilohydroxamic acid (SAHA)

Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma. [, ] HDACs oppose the action of histone acetyltransferases (HATs) and play a role in gene regulation.

Relevance: Research suggests that combining GSK126 with an HDAC inhibitor, like romidepsin or ACY-957, results in synergistic anti-lymphoma effects. [] The combination disrupts the PRC2 complex more effectively than either agent alone, suggesting a potential therapeutic advantage in lymphomas dependent on EZH2 and HAT activity. [] In contrast, SAHA, another HDAC inhibitor, failed to reactivate NET expression in POTS cells, while GSK126 successfully reversed its suppression, indicating that EZH2 may be a more suitable target for this condition. []

Romidepsin

Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor. []

Relevance: Studies show synergistic antitumor activity when GSK126 is combined with romidepsin in various lymphoma cell lines. [] This combination leads to enhanced disruption of the PRC2 complex and increased apoptosis compared to single-agent treatment, highlighting its potential therapeutic value in lymphoma. [] The synergistic effects of GSK126 with romidepsin emphasize the potential of targeting both histone methylation and acetylation for enhanced anti-cancer activity.

ACY-957

Compound Description: ACY-957 is a selective HDAC1/2 inhibitor. []

Relevance: Similar to romidepsin, combining ACY-957 with GSK126 demonstrates potent synergy in GSK126 in multiple lymphoma cell lines. [] This finding suggests that specifically targeting HDAC1/2, in combination with EZH2 inhibition, could be a viable strategy for treating specific lymphoma subtypes.

Diosgenin

Compound Description: Diosgenin is a natural steroidal saponin with reported anticancer properties. []

Relevance: Studies show that combining diosgenin with GSK126 produces synergistic effects in inhibiting gastric cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, ] This combination appears to work by targeting EZH2 via the Rho/ROCK signaling pathway, suggesting a potential therapeutic strategy for gastric cancer treatment. [, ]

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), used in the treatment of certain types of lung cancer. []

Relevance: Research indicates that GSK126 combined with gefitinib synergistically inhibits tumor growth both in vitro and in vivo by inducing autophagy and promoting apoptosis. [] This synergistic effect is observed across multiple cancer cell lines, suggesting a potential therapeutic application for this combination therapy in various solid tumors. [] This finding highlights the potential of combining GSK126 with targeted therapies like gefitinib for enhanced anti-cancer activity.

Olaparib

Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA-mutated ovarian and breast cancers. []

Relevance: In preclinical models of BRCA1-deficient breast cancer, combined inhibition of EZH2 with GSK126 and PARP with olaparib showed synergistic effects in reducing tumor volume. [] This suggests that targeting both DNA repair pathways (PARP) and epigenetic regulation (EZH2) could be a promising therapeutic approach for BRCA1-deficient breast cancers.

Bezafibrate

Compound Description: Bezafibrate is a pan-peroxisome proliferator-activated receptor (PPAR) agonist with lipid-lowering effects. []

Relevance: Studies have demonstrated that bezafibrate enhances the anti-pancreatic cancer effects of GSK126. [] The combination of bezafibrate and GSK126 synergistically inhibits proliferation and promotes apoptosis in pancreatic cancer cells both in vitro and in vivo. [] This suggests a potential therapeutic benefit in combining GSK126 with PPAR agonists for pancreatic cancer treatment.

Overview

GSK126 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2, or EZH2, which is a key component of the Polycomb Repressive Complex 2. This compound is primarily recognized for its role in epigenetic regulation, particularly in the methylation of histone H3 at lysine 27 (H3K27). By inhibiting EZH2, GSK126 has been shown to reverse gene silencing associated with various cancers, making it a significant focus in cancer research and therapy.

Source and Classification

GSK126 was developed as part of a series of EZH2 inhibitors aimed at targeting epigenetic modifications that contribute to tumorigenesis. It belongs to the class of S-adenosylmethionine-competitive inhibitors, which block the methyltransferase activity of EZH2. The compound has been extensively studied in preclinical models for its potential therapeutic applications in various malignancies, including glioblastoma and multiple myeloma.

Synthesis Analysis

The synthesis of GSK126 involves several chemical reactions that yield a highly selective inhibitor. The compound's synthesis typically includes:

  • Starting Materials: The synthesis begins with readily available precursors that undergo a series of steps including condensation reactions, cyclization, and functional group modifications.
  • Technical Details: The synthetic route is optimized to ensure high purity and yield. Key steps often involve the use of protecting groups to ensure selectivity during reactions, followed by deprotection steps to yield the final product.

While specific synthetic methodologies can vary, they generally follow established organic synthesis protocols that leverage both classical and modern techniques.

Molecular Structure Analysis

GSK126's molecular structure can be described as follows:

  • Chemical Formula: C_20H_22N_4O_3
  • Molecular Weight: 366.41 g/mol
  • Structural Features: GSK126 features a core structure that includes a phenyl ring, an imidazole moiety, and various functional groups that contribute to its binding affinity for EZH2. The specific arrangement of these groups enables selective inhibition of the methyltransferase activity.
Chemical Reactions Analysis

GSK126 participates in several chemical reactions primarily focused on its interaction with EZH2:

  • Inhibition Reaction: GSK126 binds to the active site of EZH2, preventing the transfer of methyl groups from S-adenosylmethionine to histone proteins. This inhibition leads to decreased levels of trimethylated H3K27 (H3K27me3), which is associated with transcriptional repression.
  • Technical Details: The binding affinity of GSK126 for EZH2 has been quantified using various biochemical assays, demonstrating its efficacy in blocking the enzyme's activity even at low concentrations.
Mechanism of Action

The mechanism by which GSK126 exerts its effects involves several key processes:

  1. Competitive Inhibition: GSK126 competes with S-adenosylmethionine for binding to the EZH2 active site.
  2. Reduction of H3K27me3 Levels: By inhibiting EZH2 activity, GSK126 leads to a decrease in H3K27 trimethylation across target genes, resulting in reactivation of silenced genes involved in tumor suppression.
  3. Enhanced Immune Response: In glioblastoma models, GSK126 has been shown to promote the expression of chemokines such as CXCL9 and CXCL10, facilitating T cell infiltration into tumors and enhancing anti-tumor immunity .
Physical and Chemical Properties Analysis

GSK126 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: GSK126 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for small organic molecules.

These properties are critical for its formulation into therapeutic agents.

Applications

GSK126 has significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is being investigated for its potential to treat various cancers characterized by aberrant EZH2 activity, including non-Hodgkin lymphoma and solid tumors like glioblastoma .
  • Preclinical Studies: Numerous studies have demonstrated its ability to enhance the efficacy of other therapeutic agents when used in combination therapies .
  • Biomarker Development: Research involving GSK126 contributes to understanding epigenetic biomarkers that can predict treatment responses in cancer patients.
Chemical and Pharmacological Profile of GSK126

Structural Characterization and Synthesis Pathways

GSK126 (chemical name: (S)-1-(sec-Butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide) is a synthetically derived small molecule with the molecular formula C₃₁H₃₈N₆O₂ and a molecular weight of 526.31 g/mol [5] [10]. Its structure features four distinct pharmacophoric regions:

  • Pyridone "Head": Serves as a bioisostere for the adenine moiety of S-adenosylmethionine (SAM).
  • Amide Linker "Neck": Connects the head to the core indole system.
  • Indole "Body": Provides hydrophobic interactions within the EZH2 binding pocket.
  • Piperazine-Pyridine "Tail": Enhances solubility and contributes to target affinity [6].

A chiral center at the sec-butyl group (S-configuration) is critical for its activity, as enantiomeric impurities drastically reduce potency [9]. The compound exhibits high lipophilicity (XLogP: 6.14) with moderate polar surface area (95.05 Ų), aligning with Lipinski’s rule of five except for molecular weight [10].

Table 1: Physicochemical Properties of GSK126

PropertyValue
Molecular Weight526.31 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds8
Topological Polar Surface Area95.05 Ų
XLogP6.14
SMILES (Isomeric)CCC@@HC

While detailed synthetic routes remain proprietary, published data indicates a multi-step process starting from halogenated indole precursors. Key steps include:

  • Suzuki-Miyaura Coupling: Introduces the pyridyl-piperazine segment at the indole 6-position.
  • Chiral Synthesis: Asymmetric installation of the sec-butyl group at N1 of the indole core.
  • Amide Bond Formation: Condensation between the indole-4-carboxylic acid and the aminomethyl dihydropyridone fragment [9].

The final product is typically isolated as a brown semisolid, soluble in DMSO (10 mg/mL), and requires storage at –20°C under inert gas due to light sensitivity [9].

Biochemical Specificity: EZH2 vs. EZH1 Selectivity

GSK126 demonstrates nanomolar inhibition of EZH2 (Ki = 0.5–3 nM against wild-type and mutant EZH2-containing PRC2 complexes) while exhibiting >35-fold selectivity over the related methyltransferase EZH1 (Ki = 89 nM) [4] [9]. This selectivity arises from structural differences in the SAM-binding pockets:

  • Steric Constraints: A narrower gating region in EZH2 (formed by Tyr111 and Tyr661) accommodates GSK126’s indole body more efficiently than EZH1’s bulkier residues [6].
  • Hydrogen Bonding: The pyridone carbonyl forms a critical hydrogen bond with Trp624 in EZH2, a residue not conserved in EZH1 [6].

Table 2: Selectivity Profile of EZH2 Inhibitors

InhibitorEZH2 IC₅₀ (nM)EZH1 IC₅₀ (nM)Selectivity (EZH2:EZH1)
GSK12610–2989~1:9
Tazemetostat2–3875~1:3
CPI-12052.2–3.1>1,000>1:300

Beyond EZH1, GSK126 shows minimal off-target activity. Among 300 kinases, 14 histone deacetylases (HDACs), and 11 GPCRs screened, only serotonin 3 receptor, JMJD2d, and CaMK1a show inhibition at concentrations ≥4 µM (IC₅₀ values >100-fold higher than for EZH2) [9]. This specificity enables precise targeting of PRC2-dependent H3K27me3 without broad epigenetic disruption.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

  • Absorption/Distribution: GSK126 exhibits <2% oral bioavailability in Sprague-Dawley rats due to extensive first-pass metabolism. Intravenous administration yields a volume of distribution (Vd) of 2.8 L/kg, suggesting moderate tissue penetration [3].
  • Metabolism: Hepatic cytochrome P450 enzymes generate three primary oxidative metabolites (L-M1, L-M2, L-M3) identified in rat liver microsomes and urine [3].
  • Transporter Interactions: GSK126 is a substrate for Organic Anion Transporters OAT1 and OAT2, but not OAT3 or OAT4. Co-administration with the OAT inhibitor probenecid does not significantly alter pharmacokinetics, indicating minor clinical transporter interactions [3].
  • Tissue Distribution: Highest concentrations localize to the liver and kidneys after orbital sinus dosing, with minimal brain penetration due to efflux by ABCG2 transporters [3] [8].

Table 3: Pharmacokinetic Parameters of GSK126 in Rats

ParameterValue
Oral Bioavailability<2%
Volume of Distribution (Vd)2.8 L/kg
Primary MetabolitesL-M1, L-M2, L-M3
OAT SubstrateOAT1, OAT2
Tissue DistributionLiver > Kidneys >> Brain

Pharmacodynamics:

  • Biomarker Modulation: Reduces global H3K27me3 levels in multiple myeloma (MM.1S, LP1 cells), medulloblastoma (D283), and T-cell lymphoma (KO99L) with IC₅₀ values of 12–17 µM (72-hour treatment) [1] [3] [7].
  • Downstream Effects:
  • Suppresses VEGF-A expression in solid tumors (gastric MGC803, lung A549), inhibiting angiogenesis and cell migration [7].
  • Cleaves pro-survival protein MCL-1 in myeloma cells, activating intrinsic mitochondrial apoptosis [1].
  • Depletes cancer stem-like cells (CSCs) in multiple myeloma by blocking Wnt/β-catenin signaling [1].
  • Temporal Response: H3K27me3 reduction occurs within 24 hours, while apoptosis manifests after 72 hours, indicating sequential epigenetic and phenotypic effects [1].

Mechanisms of SAM-Competitive Inhibition

GSK126 binds the S-adenosylmethionine (SAM) pocket of EZH2 through competitive displacement of the endogenous cofactor. Structural analyses reveal:

  • Binding Motif: The pyridone head mimics SAM’s adenine ring, forming distorted hydrogen bonds with Trp624 (backbone carbonyl oxygen and amide nitrogen) [6].
  • Gating Residue Interactions: The indole body stacks against Tyr111, while the sec-butyl group projects into a hydrophobic sub-pocket bordered by Tyr661. These residues act as a "gate" enclosing the inhibitor [6] [9].
  • Conformational Effects: Drug binding stabilizes the SET domain in an inactive conformation, preventing lysine substrate access to the catalytic site [6].

Table 4: Key Binding Interactions of GSK126 with EZH2

ResidueInteraction TypeGSK126 Region Involved
Trp624H-bond (backbone)Pyridone head
Tyr111π-StackingIndole body
Tyr661Van der Waalssec-Butyl group
Arg685/Phe686Hydrophobic enclosurePyridine tail

Notably, mutations at gating residues confer resistance:

  • Y111L/F: Disrupts π-stacking with the indole body.
  • Y661D: Alters steric constraints around the sec-butyl group.
  • I109M: Widens the SAM-binding cleft [6] [8].

These mutations reduce GSK126 affinity by >100-fold while preserving SAM binding, highlighting the vulnerability of SAM-competitive inhibitors to gatekeeper alterations [8]. Despite this, GSK126 retains potency against oncogenic EZH2 mutants (e.g., Y641N, A677G), effectively suppressing H3K27me3 in diffuse large B-cell lymphoma xenografts at 50 mg/kg/day [4] [9].

Properties

CAS Number

1346574-57-9

Product Name

GSK126

IUPAC Name

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

Molecular Formula

C31H38N6O2

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1

InChI Key

FKSFKBQGSFSOSM-QFIPXVFZSA-N

SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2816126; GSK-2816126; GSK 2816126; GSK-126; GSK126; GSK-126.

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.